Cas no 2137476-83-4 (1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid)
1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid
- EN300-1142805
- 2137476-83-4
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- Inchi: 1S/C10H10N2O3/c13-6-7-2-1-3-9(11-7)12-5-4-8(12)10(14)15/h1-3,6,8H,4-5H2,(H,14,15)
- InChI Key: RSGQNDDHPLADNT-UHFFFAOYSA-N
- SMILES: OC(C1CCN1C1C=CC=C(C=O)N=1)=O
Computed Properties
- Exact Mass: 206.06914219g/mol
- Monoisotopic Mass: 206.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 70.5Ų
1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1142805-0.05g |
1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid |
2137476-83-4 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1142805-0.1g |
1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid |
2137476-83-4 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1142805-0.25g |
1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid |
2137476-83-4 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1142805-0.5g |
1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid |
2137476-83-4 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1142805-1.0g |
1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid |
2137476-83-4 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1142805-2.5g |
1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid |
2137476-83-4 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1142805-5.0g |
1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid |
2137476-83-4 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1142805-10.0g |
1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid |
2137476-83-4 | 10g |
$4236.0 | 2023-06-09 | ||
| Enamine | EN300-1142805-1g |
1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid |
2137476-83-4 | 95% | 1g |
$986.0 | 2023-10-26 | |
| Enamine | EN300-1142805-5g |
1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid |
2137476-83-4 | 95% | 5g |
$2858.0 | 2023-10-26 |
1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid
Comprehensive Overview of 1-(6-Formylpyridin-2-yl)azetidine-2-carboxylic Acid (CAS No. 2137476-83-4)
1-(6-Formylpyridin-2-yl)azetidine-2-carboxylic acid (CAS No. 2137476-83-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This compound combines a pyridine ring with an azetidine moiety, making it a valuable intermediate in drug discovery and material science. Researchers are particularly interested in its formyl group and carboxylic acid functionality, which enable diverse chemical modifications for applications ranging from medicinal chemistry to agrochemicals.
In recent years, the demand for heterocyclic compounds like 1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid has surged, driven by their role in developing small-molecule therapeutics and bioconjugation techniques. The compound's CAS number 2137476-83-4 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its azetidine ring is notable for enhancing metabolic stability in drug candidates, a hot topic in ADME (Absorption, Distribution, Metabolism, Excretion) optimization.
From a synthetic perspective, 1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid serves as a versatile building block for peptide mimetics and enzyme inhibitors. Its formyl group allows for Schiff base formation, a key reaction in designing covalent inhibitors—a trending area in targeted cancer therapies. Additionally, the carboxylic acid moiety facilitates amide coupling, a staple in proteolysis-targeting chimera (PROTAC) development, which dominates current drug discovery discussions.
Environmental and green chemistry considerations are also shaping the applications of this compound. Researchers are exploring solvent-free synthesis methods for 1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid to align with sustainable chemistry principles. Questions like "How to improve the yield of CAS 2137476-83-4?" or "What are the bioisosteres of azetidine-2-carboxylic acid?" are common in search engine queries, highlighting the compound's interdisciplinary appeal.
In material science, the pyridine-azetidine scaffold of this compound is investigated for metal-organic frameworks (MOFs) and catalysis. Its ability to act as a ligand for transition metals opens doors to photocatalysis applications, a field gaining traction for renewable energy solutions. The CAS 2137476-83-4 is often cross-referenced with studies on CO2 reduction and hydrogen evolution, linking it to broader climate tech innovations.
Analytical characterization of 1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid relies on advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods address frequent user questions such as "How to confirm the purity of CAS 2137476-83-4?" or "What solvents are compatible with this compound?". The compound's stability under physiological conditions is another focal point, especially for in vivo studies.
In summary, 1-(6-formylpyridin-2-yl)azetidine-2-carboxylic acid (CAS No. 2137476-83-4) exemplifies the convergence of medicinal chemistry, materials science, and sustainability. Its multifaceted applications and search-friendly keywords (e.g., "azetidine derivatives in drug design", "pyridine-2-carboxaldehyde synthesis") ensure its prominence in both academic literature and industrial R&D pipelines.
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